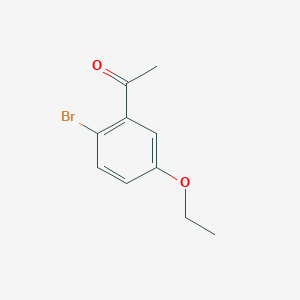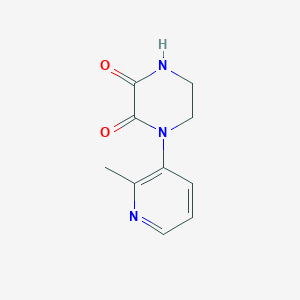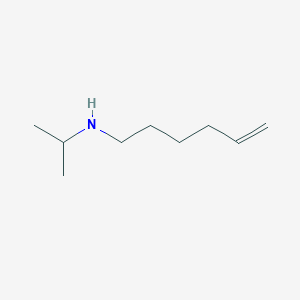![molecular formula C15H15ClN2O2 B13877203 Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)
Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, a chlorophenyl group, and a methylamino group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate typically involves a multi-step process. One common method is the reaction of 3-amino-4-nitrobenzoic acid with 2-chlorobenzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with different functional groups.
科学的研究の応用
Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate involves its interaction with specific molecular targets. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by modulating enzyme activity or gene expression.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-4-(methylamino)benzoate
- Methyl 3-amino-4-(ethylamino)benzoate
- Methyl 3-amino-4-(phenylamino)benzoate
Uniqueness
Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C15H15ClN2O2 |
|---|---|
分子量 |
290.74 g/mol |
IUPAC名 |
methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-15(19)10-6-7-14(13(17)8-10)18-9-11-4-2-3-5-12(11)16/h2-8,18H,9,17H2,1H3 |
InChIキー |
JFTTUFGWDLADJG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
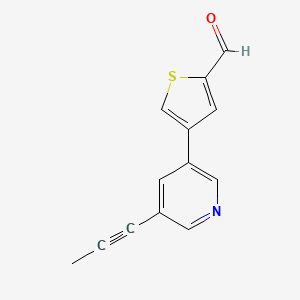
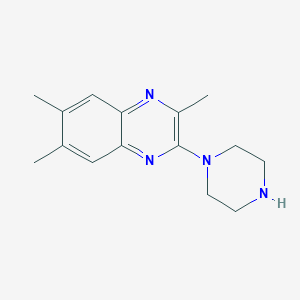
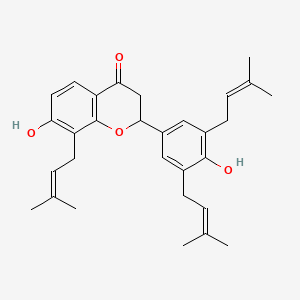

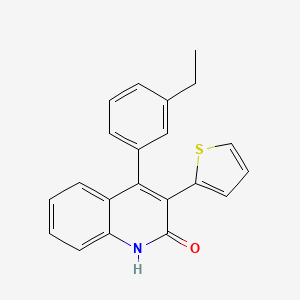
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)
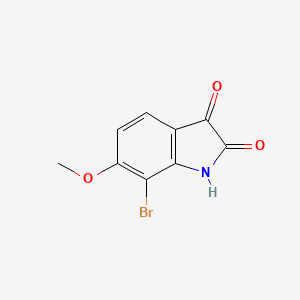
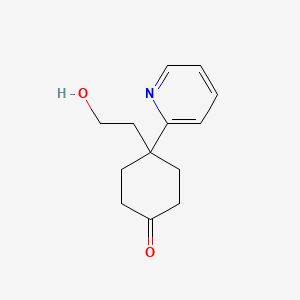
![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)
